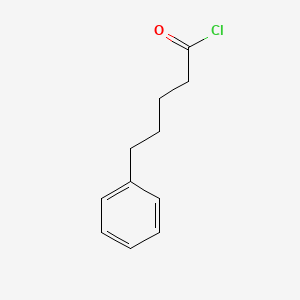
Chlorure de 5-phénylpentanoyle
Vue d'ensemble
Description
5-Phenylpentanoyl chloride is a chemical compound that serves as a building block in organic synthesis. It is not directly mentioned in the provided papers, but its structural motif appears in various synthesized compounds. For instance, the synthesis of derivatives involving phenylpentyl groups, such as [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester, indicates the relevance of phenylpentyl structures in medicinal chemistry and imaging agents .
Synthesis Analysis
The synthesis of compounds related to 5-phenylpentanoyl chloride involves various catalysts and conditions. For example, dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride have been used as catalysts for the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives under solvent-free conditions, which demonstrates the versatility of phenyl-containing compounds in synthesis . Additionally, the synthesis of 1-phenylpentane-1, 4-diones and related compounds catalyzed by organophosphorus compounds showcases the utility of phenylpentyl structures in producing fine chemicals .
Molecular Structure Analysis
The molecular structure of compounds related to 5-phenylpentanoyl chloride can be deduced using spectroscopic techniques such as NMR spectroscopy. Semi-empirical and ab initio calculations, as well as NOESY and EXSY experiments, have been employed to understand the stable molecular conformations of tertiary amides formed from cyclic amines and related acyl chlorides . The crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, another phenyl-containing compound, has been determined by X-ray diffraction, which provides insights into the arrangement of phenyl groups in solid-state .
Chemical Reactions Analysis
Chemical reactions involving phenylpentyl structures are diverse. The synthesis of [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester involves multiple steps, including bromination, hydrolysis, esterification, and oxidation, followed by a regioselective radioiodination, which highlights the complexity of reactions that phenylpentyl compounds can undergo . The enzymatic methods developed for the synthesis of intermediates for ezetimibe, a cholesterol absorption inhibitor, also demonstrate the chemical reactivity of phenylpentyl-related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-phenylpentanoyl chloride-related compounds can be inferred from their synthesis and molecular structure. The solvent-free conditions used in the synthesis of oxazolone derivatives suggest that these compounds can be stable under ambient conditions . The crystal packing information of related compounds provides insights into their solid-state properties, such as stability and intermolecular interactions . The enzymatic reactions used for the synthesis of pharmaceutical intermediates indicate that phenylpentyl structures can exhibit specific reactivity under biological conditions .
Applications De Recherche Scientifique
Synthèse d'agents antifongiques
Chlorure de 5-phénylpentanoyle : est utilisé dans la synthèse de divers agents antifongiques. Ces composés sont essentiels au développement de traitements contre les infections fongiques en agriculture et en médecine. Par exemple, des dérivés du This compound se sont avérés présenter des activités antifongiques contre des agents pathogènes tels que G. zeae, F. oxysporum et C. mandshurica .
Développement de molécules bioactives
Le composé sert de brique de base dans la création de molécules bioactives qui ont des applications potentielles en pharmacologie. Il peut être utilisé pour synthétiser des molécules avec une large gamme d'activités biologiques, notamment des propriétés antitumorales, fongicides et anti-inflammatoires .
Recherche en chimie agricole
Dans le domaine de la science agricole, le This compound est un précurseur dans la synthèse de régulateurs de croissance des plantes et d'agents de protection des cultures. Ces produits chimiques aident à améliorer le rendement des cultures et à protéger les plantes contre les ravageurs et les maladies .
Intermédiaires de synthèse organique
Ce produit chimique est un intermédiaire précieux en synthèse organique. Il est utilisé pour préparer une variété de composés organiques complexes, qui peuvent être modifiés ultérieurement pour produire des matériaux ayant les propriétés chimiques souhaitées pour la recherche et les applications industrielles .
Applications en science des matériaux
Les chercheurs utilisent le This compound en science des matériaux pour développer de nouveaux matériaux aux caractéristiques spécifiques. Il peut être incorporé dans des polymères ou d'autres matériaux pour modifier leurs propriétés physiques et chimiques .
Éducation chimique et recherche
En raison de sa réactivité et de sa polyvalence, le This compound est souvent utilisé dans les milieux universitaires à des fins éducatives. Il fournit un exemple pratique pour les étudiants apprenant les chlorures d'acyle et leurs réactions dans les cours de chimie organique .
Propriétés
IUPAC Name |
5-phenylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHULXBTMXBAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450053 | |
| Record name | 5-phenylpentanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20371-41-9 | |
| Record name | 5-phenylpentanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


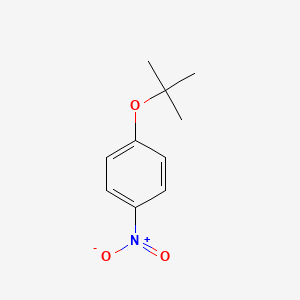




![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)
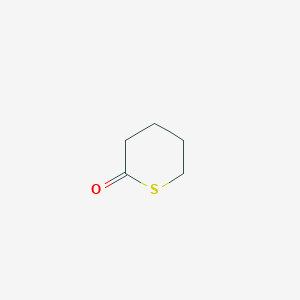
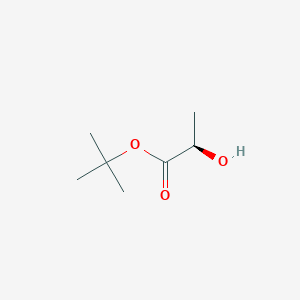
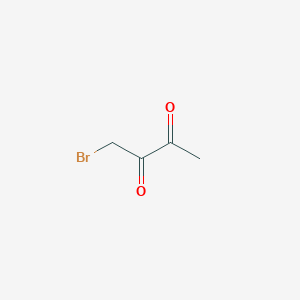
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)

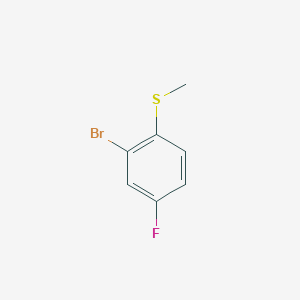
![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)